molecular formula C8H12F3NO2 B1444116 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid CAS No. 1427498-30-3

2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid

Cat. No. B1444116
CAS RN: 1427498-30-3
M. Wt: 211.18 g/mol
InChI Key: UUTVKHVRDRNZCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TFMPA involves several steps. One common approach is the protodeboronation method, which utilizes pinacol boronic esters as starting materials. In this process, the boron moiety is removed from the boronic ester, resulting in the formation of TFMPA. The reaction proceeds via a radical chain mechanism and is catalyzed by appropriate reagents .

Scientific Research Applications

Pharmacological Applications

Piperidine derivatives, including those with a trifluoromethyl group, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a crucial role in drug design due to their structural versatility and biological activity. Specifically, they have been utilized in the development of anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Synthesis of Biologically Active Piperidines

The trifluoromethyl group can enhance the biological activity of piperidine derivatives. Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds are synthesized for their potential use as biologically active molecules in drug discovery .

Development of Fast and Cost-effective Synthetic Methods

The trifluoromethyl group’s presence in piperidine derivatives can influence the reactivity and stability of these compounds, making them suitable substrates for developing new synthetic methods. Researchers aim to create fast and cost-effective methods for synthesizing substituted piperidines, which are important medicinal blocks for drug construction .

Enhancement of Microsomal Stability

Modifications of the piperidine structure, such as the addition of a trifluoromethyl group, have been found to significantly increase the microsomal stability of certain compounds. This is particularly important for the development of drugs with improved pharmacokinetic properties .

Designing Drugs with Specific Pharmacological Profiles

The structural diversity of piperidine derivatives allows for the design of drugs with specific pharmacological profiles. The trifluoromethyl group can be strategically placed to interact with biological targets, leading to the discovery of potential drugs with desired effects .

Investigation of Piperidine Derivatives in Drug Discovery

Piperidine derivatives are extensively investigated in the field of drug discovery. They are key components in the structure of many drugs and are studied for their potential therapeutic applications. The trifluoromethyl group can contribute to the overall efficacy and safety profile of these compounds .

properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)6-1-3-12(4-2-6)5-7(13)14/h6H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTVKHVRDRNZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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